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1-iodo-2-(3-methoxypropoxy)benzene
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Overview
Description
1-iodo-2-(3-methoxypropoxy)benzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a 3-methoxy-propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-iodo-2-(3-methoxypropoxy)benzene typically involves the iodination of a suitable precursor, such as 2-(3-methoxy-propoxy)-benzene. The iodination reaction can be carried out using iodine and an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-iodo-2-(3-methoxypropoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy-propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The benzene ring can be reduced to form cyclohexane derivatives using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of 2-(3-methoxy-propoxy)-benzene derivatives with different functional groups replacing the iodine atom.
Oxidation: Formation of 2-(3-methoxy-propoxy)-benzaldehyde or 2-(3-methoxy-propoxy)-benzoic acid.
Reduction: Formation of 1-Iodo-2-(3-methoxy-propoxy)-cyclohexane.
Scientific Research Applications
1-iodo-2-(3-methoxypropoxy)benzene has several applications in scientific research, including:
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine, which can be used in radioisotope labeling.
Medicine: Explored for its potential use in the development of pharmaceutical compounds, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-iodo-2-(3-methoxypropoxy)benzene depends on its specific application. In radiolabeling studies, the iodine atom can be replaced with a radioactive isotope, allowing the compound to be tracked in biological systems. The methoxy-propoxy group may interact with specific molecular targets, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Iodo-2-(3-methoxy-propoxy)-cyclohexane
- 1-Iodo-2-(3-methoxy-propoxy)-cycloheptane
Comparison
1-iodo-2-(3-methoxypropoxy)benzene is unique due to its aromatic benzene ring, which imparts different chemical properties compared to its cyclohexane and cycloheptane analogs. The presence of the benzene ring allows for additional reactions, such as electrophilic aromatic substitution, which are not possible with the cyclohexane and cycloheptane derivatives. Additionally, the aromatic nature of the benzene ring can influence the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C10H13IO2 |
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Molecular Weight |
292.11 g/mol |
IUPAC Name |
1-iodo-2-(3-methoxypropoxy)benzene |
InChI |
InChI=1S/C10H13IO2/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
XAVYNPXLWUADPN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC1=CC=CC=C1I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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